molecular formula C23H23BrN2O6S B2948326 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1251694-84-4

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2948326
CAS RN: 1251694-84-4
M. Wt: 535.41
InChI Key: BBWABKYECLEPMV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyridinone ring, and a phenyl ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the compound .

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds, such as various derivatives of acetamide, has been focused on their synthesis and structural characterization. For instance, studies have reported the synthesis of N-substituted derivatives of acetamides featuring multifunctional moieties, evaluated for their antibacterial and anti-enzymatic potential (Nafeesa et al., 2017). These compounds were synthesized using spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation. The focus on such derivatives underlines the interest in acetamide-based compounds for their potential biological activities and chemical properties.

Pharmacological Evaluation

Several studies have explored the pharmacological potential of acetamide derivatives. For example, derivatives have been investigated for their antimicrobial activity, demonstrating efficacy against various bacterial strains (Fahim & Ismael, 2019). Another study on N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials, finding moderate inhibitors more active against Gram-negative bacterial strains (Iqbal et al., 2017).

Potential Applications in Chemiluminescence and Catalysis

Research has also delved into the chemical properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, investigating their base-induced chemiluminescence (Watanabe et al., 2010). Such studies suggest the potential application of similar compounds in developing chemiluminescent probes or materials. Additionally, the oxidative desulfurization of various sulfur-containing compounds using catalytic methods highlights another area of interest, indicating the relevance of these compounds in environmental and synthetic chemistry (Lu et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would likely involve interaction with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it contains a bromine atom, it could potentially be hazardous due to the toxicity of bromine .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O6S/c1-14-11-15(2)26(13-21(27)25-19-12-17(31-3)7-10-20(19)32-4)23(28)22(14)33(29,30)18-8-5-16(24)6-9-18/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWABKYECLEPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

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